Comprehensive Technical Guide on (3S)-Oxane-3-carbohydrazide: Structural Profiling, Synthetic Workflows, and Pharmacophoric Utility
Comprehensive Technical Guide on (3S)-Oxane-3-carbohydrazide: Structural Profiling, Synthetic Workflows, and Pharmacophoric Utility
Executive Summary
(3S)-Oxane-3-carbohydrazide, commonly referred to as (S)-tetrahydro-2H-pyran-3-carbohydrazide, is a highly versatile chiral building block utilized extensively in modern medicinal chemistry and drug discovery[1]. Featuring a saturated six-membered oxygen-containing heterocycle (oxane) substituted at the C3 position with a carbohydrazide moiety, this molecule serves as a critical intermediate. It is frequently deployed in the synthesis of bioactive heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, and is increasingly recognized as a valuable structural motif in the design of Protein Targeting Chimeras (PROTACs) and other protein degrader building blocks[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and downstream applications.
Structural and Physicochemical Profiling
The structural architecture of (3S)-oxane-3-carbohydrazide dictates its behavior in both synthetic and biological environments. The oxane ring predominantly adopts a chair conformation. The (3S) stereocenter at the C3 position is critical for spatial orientation when the molecule is incorporated into larger pharmacophores. The carbohydrazide group (-C(=O)NHNH 2 ) acts as a potent bidentate hydrogen-bonding network, offering three hydrogen bond donors and three acceptors, which facilitates strong interactions with target proteins or metal ions.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | (3S)-tetrahydro-2H-pyran-3-carbohydrazide |
| Synonyms | (3S)-tetrahydropyran-3-carbohydrazide |
| Molecular Formula | C 6 H 12 N 2 O 2 [3] |
| Molecular Weight | 144.17 g/mol [3] |
| CAS Number (Racemate) | 59293-33-3[3] |
| Topological Polar Surface Area (TPSA) | ~64.3 Ų |
| Hydrogen Bond Donors / Acceptors | 3 / 3 |
| Stereochemistry | (S) configuration at C3 |
Mechanistic Utility in Drug Discovery
Carbohydrazides are not merely passive linkers; they are active participants in molecular recognition. In drug development, the primary utility of (3S)-oxane-3-carbohydrazide lies in its ability to undergo cyclodehydration to form 1,3,4-oxadiazole rings[4].
Causality of Pharmacophoric Choice: Why convert a carbohydrazide to a 1,3,4-oxadiazole? Amides and esters are highly susceptible to enzymatic cleavage by amidases and esterases in vivo. The 1,3,4-oxadiazole ring serves as a robust bioisostere for these functional groups. It retains the necessary hydrogen-bond acceptor capabilities while significantly enhancing the metabolic stability and lipophilicity of the parent drug[4]. Furthermore, the chiral oxane ring provides a rigid, sp 3 -rich vector that improves the three-dimensionality (Fsp 3 ) of the molecule, a metric strongly correlated with clinical success.
Synthetic Methodology & Experimental Workflows
The de novo synthesis of (3S)-oxane-3-carbohydrazide requires strict stereochemical control to prevent the racemization of the sensitive C3 alpha-proton. The most reliable route involves a two-step sequence: esterification of the commercially available (3S)-oxane-3-carboxylic acid, followed by hydrazinolysis[1].
Synthetic workflow for (3S)-oxane-3-carbohydrazide via esterification and hydrazinolysis.
Step-by-Step Protocol: Synthesis of (3S)-Oxane-3-carbohydrazide
Step 1: Esterification
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Reagents: Suspend (3S)-oxane-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.5 M).
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Catalysis: Add concentrated H 2 SO 4 (0.1 eq) dropwise at 0 °C.
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Reaction: Heat the mixture to reflux (65 °C) for 4 hours.
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Workup: Concentrate the solvent in vacuo. Dilute with ethyl acetate and wash with saturated aqueous NaHCO 3 to neutralize the acid catalyst. Dry over anhydrous Na 2 SO 4 and concentrate to yield methyl (3S)-oxane-3-carboxylate. Expertise Note: Acid-catalyzed Fischer esterification is preferred over base-catalyzed alkylation to avoid any risk of base-induced enolization at the C3 position, which would lead to racemization.
Step 2: Hydrazinolysis
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Reagents: Dissolve the intermediate ester (1.0 eq) in absolute ethanol (0.3 M).
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Nucleophile: Add hydrazine hydrate (NH 2 NH 2 ·H 2 O, 3.0 eq) at room temperature.
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Reaction: Heat the mixture to a gentle reflux (78 °C) for 8 hours.
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Workup: Cool the mixture to 0 °C. The product, (3S)-oxane-3-carbohydrazide, typically crystallizes from the solution. Filter and wash with cold ethanol. Expertise Note: Ethanol is chosen as the solvent because it provides sufficient solubility for the starting ester while allowing the highly polar carbohydrazide product to precipitate upon cooling, creating a self-purifying system. Temperature control is critical; exceeding 80 °C for prolonged periods can cause degradation or stereochemical scrambling.
Downstream Application: 1,3,4-Oxadiazole Synthesis
To demonstrate the utility of this building block, the following protocol outlines its conversion into a bioactive 1,3,4-oxadiazole derivative[4].
Downstream transformation of the carbohydrazide into a 1,3,4-oxadiazole pharmacophore.
Step-by-Step Protocol: Cyclodehydration
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Coupling: React (3S)-oxane-3-carbohydrazide with an appropriate acyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as an acid scavenger. Stir at room temperature for 2 hours to form the diacylhydrazide intermediate.
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Cyclization: Isolate the intermediate and dissolve it in phosphorus oxychloride (POCl 3 ). Reflux for 4-6 hours[4].
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Quenching: Carefully pour the mixture over crushed ice to neutralize the POCl 3 . Extract the resulting 1,3,4-oxadiazole with ethyl acetate. Expertise Note: POCl 3 acts as both the solvent and the dehydrating agent. For highly sensitive substrates where POCl 3 is too harsh, the Burgess reagent in THF under microwave irradiation provides a milder, self-validating alternative that prevents the cleavage of the oxane ether linkage.
Analytical Validation Protocol
To ensure the trustworthiness of the synthesized (3S)-oxane-3-carbohydrazide, a self-validating analytical system must be employed:
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1 H NMR (DMSO-d 6 ): The success of the hydrazinolysis is confirmed by the complete disappearance of the ester methoxy singlet (~3.6 ppm) and the emergence of two distinct signals: a broad singlet at ~9.0 ppm (1H, -NH-) and a broad singlet at ~4.2 ppm (2H, -NH 2 ). The oxane ring protons will appear as complex multiplets between 1.4 and 3.9 ppm.
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Chiral HPLC: To confirm that no racemization occurred during the reflux stages, analyze the product using a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase. The enantiomeric excess (ee) should be >99%, validating the mild conditions of the synthetic protocol.
References
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CP Lab Safety. "oxane-3-carbohydrazide, min 97%, 500 mg". CP Lab Safety. Available at:[Link]
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National Center for Biotechnology Information (NCBI). "Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives". PMC. Available at:[Link]
